Hydrogen-Bond Donor Count Reduction: N,N-Dimethyl vs. Primary Amide Analogs for CNS Penetration Optimization
The N,N-dimethyl carboxamide of the target compound eliminates two hydrogen-bond donor (HBD) atoms relative to the primary amide analog 6-(piperidin-4-yloxy)-nicotinamide. The target compound possesses 3 HBDs (attributable to the piperidine NH and two HCl protons), while the primary amide analog carries an additional HBD from the –CONH₂ group, yielding ≥4 HBDs [1]. Reducing HBD count is a recognized strategy for improving passive CNS penetration, where the empirical rule favors HBD ≤ 3 for blood-brain barrier permeation [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 3 HBDs (piperidine NH + 2 × HCl; the N,N-dimethyl amide contributes 0 HBDs) |
| Comparator Or Baseline | 6-(Piperidin-4-yloxy)-nicotinamide (primary amide analog): ≥4 HBDs (piperidine NH + 2 amide NH + salt form-dependent) |
| Quantified Difference | Reduction of ≥1 HBD; N,N-dimethyl amide cannot act as a hydrogen-bond donor |
| Conditions | Computed molecular property from PubChem (CID 122157043) structure [1]; CNS MPO desirability criteria from literature [2] |
Why This Matters
For CNS-targeted programs, the reduced HBD count of the N,N-dimethyl analog aligns with medicinal chemistry design principles for brain penetration, making it mechanistically preferable over the primary amide comparator.
- [1] PubChem. Compound Summary for CID 122157043: Hydrogen Bond Donor Count = 3. National Center for Biotechnology Information, 2025. View Source
- [2] Wager, T.T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 2010, 1, 420–434. View Source
